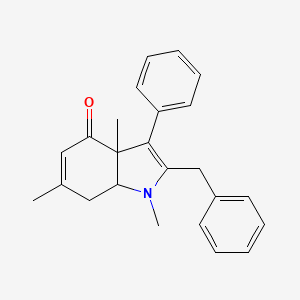
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one is an organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by a benzoxathiin ring system fused with a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxathiin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxathiin ring or the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
科学研究应用
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) and excited-state internal charge transfer (ESICT), which contribute to its photophysical properties. These mechanisms are crucial for its applications in fluorescence imaging and sensing.
相似化合物的比较
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one is unique due to its benzoxathiin ring system, which imparts distinct chemical and photophysical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
7154-88-3 |
|---|---|
分子式 |
C14H10O3S |
分子量 |
258.29 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C14H10O3S/c15-11-7-3-1-5-9(11)14-17-13(16)10-6-2-4-8-12(10)18-14/h1-8,14-15H |
InChI 键 |
NPXMATRQKFMYFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2OC(=O)C3=CC=CC=C3S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


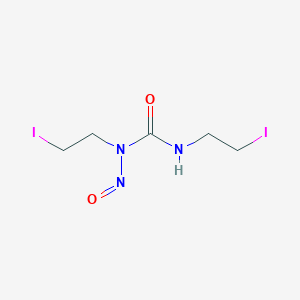
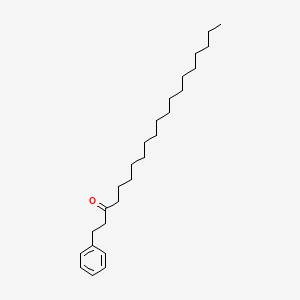


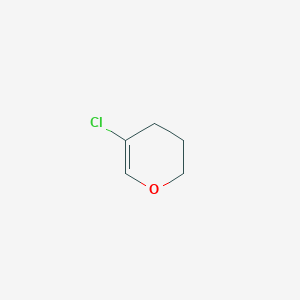

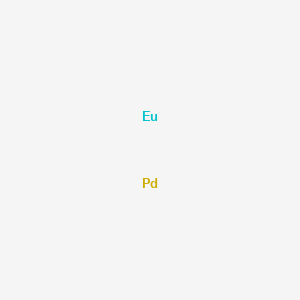



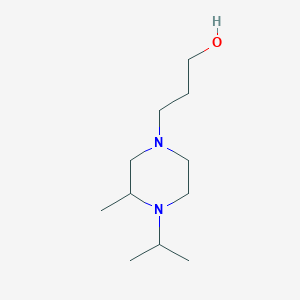
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
